2-Bromo-N-ethyl-5-fluorobenzamide
Overview
Description
2-Bromo-N-ethyl-5-fluorobenzamide is a chemical compound with the molecular formula C9H9BrFNO . It is a derivative of benzamide, which is a type of organic compound known as N-benzylbenzamides .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-ethyl-5-fluorobenzamide consists of a benzamide moiety that is N-linked to an ethyl group . The benzamide moiety is substituted at the 2nd and 5th positions by bromine and fluorine atoms, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N-ethyl-5-fluorobenzamide include a molecular weight of 246.08 g/mol . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The compound has a topological polar surface area of 29.1 Ų .Scientific Research Applications
Tumor Imaging and Diagnosis
2-Bromo-N-ethyl-5-fluorobenzamide has been explored in the field of medical imaging, particularly in tumor diagnosis. Studies have shown that certain bromo- and fluoro-benzamide derivatives, like 2-Bromo-N-ethyl-5-fluorobenzamide, are promising in identifying tumors in vivo. For instance, (Rowland et al., 2006) synthesized two bromo-radiolabeled compounds targeting the sigma2 receptor with high affinity and selectivity, showing potential in identifying breast tumors in vivo.
Antimicrobial Properties
Research has indicated the potential antimicrobial properties of certain fluorobenzamide compounds. (Desai et al., 2013) synthesized fluorobenzamides and found that compounds with a fluorine atom in the benzoyl group demonstrated significant antimicrobial activity.
Crystallography and Structural Analysis
The crystal structures of various benzamide derivatives have been analyzed to understand their molecular properties better. (Suchetan et al., 2016) reported on the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, aiding in the understanding of molecular interactions and structural properties.
Anticancer Potential
Studies have explored the potential use of benzamide derivatives in cancer treatment. (Shiue et al., 2000) investigated N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a potential ligand for PET imaging of breast cancer, indicating its possible application in cancer diagnosis and therapy.
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of bromo- and fluoro-benzamides. (Szumigala et al., 2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the broad application of these compounds in chemical synthesis.
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-ethyl-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLALFQDFOJUXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640962 | |
Record name | 2-Bromo-N-ethyl-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-ethyl-5-fluorobenzamide | |
CAS RN |
951884-09-6 | |
Record name | 2-Bromo-N-ethyl-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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